molecular formula C15H15N B12667404 4-Amino-4'-methylstilbene CAS No. 97136-66-8

4-Amino-4'-methylstilbene

Cat. No.: B12667404
CAS No.: 97136-66-8
M. Wt: 209.29 g/mol
InChI Key: IYLUPPNUGBEWFI-VOTSOKGWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-methylstilbene typically involves the reaction of 4-nitrobenzyl bromide with 4-nitrobenzaldehyde to form 4,4’-dinitrostilbene. This intermediate is then reduced using tin(II) chloride (SnCl₂) to yield 4,4’-diaminostilbene .

Industrial Production Methods: Industrial production methods for 4-Amino-4’-methylstilbene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4’-methylstilbene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-4’-methylstilbene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-4’-methylstilbene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to interfere with cell proliferation pathways, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Uniqueness: 4-Amino-4’-methylstilbene stands out due to its unique combination of amino and methyl groups, which enhance its biological activity and make it a valuable compound for various applications .

Properties

CAS No.

97136-66-8

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

4-[(E)-2-(4-methylphenyl)ethenyl]aniline

InChI

InChI=1S/C15H15N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-11H,16H2,1H3/b7-6+

InChI Key

IYLUPPNUGBEWFI-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N

Origin of Product

United States

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